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Compound of Interest

Compound Name: (E)-3-Undecene

Cat. No.: B091121 Get Quote

This in-depth technical guide provides a detailed overview of the fundamental chemical

properties of (E)-3-Undecene, tailored for researchers, scientists, and professionals in drug

development. The document summarizes key quantitative data, outlines detailed experimental

protocols, and includes visualizations to illustrate core concepts.

Core Chemical Properties
(E)-3-Undecene, a long-chain alkene, possesses a range of physicochemical properties that

are crucial for its application in various research and development contexts. A summary of its

core properties is presented below.
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Property Value Source

Molecular Formula C₁₁H₂₂ [PubChem][1]

Molecular Weight 154.29 g/mol [PubChem][1]

IUPAC Name (E)-undec-3-ene [PubChem][1]

CAS Number 1002-68-2 [NIST][2]

Boiling Point (est.)
191.00 to 192.00 °C @ 760.00

mm Hg
FlavScents

Vapor Pressure (est.) 0.725000 mmHg @ 25.00 °C FlavScents

Water Solubility (est.) 0.4006 mg/L @ 25 °C FlavScents

logP (o/w) (est.) 6.082 FlavScents

Appearance (est.)
Colorless to pale yellow clear

liquid
FlavScents

Note: Some physical properties are estimated values as experimental data is not readily

available.

Synthesis of (E)-3-Undecene
The Wittig reaction is a widely employed and effective method for the stereoselective synthesis

of alkenes, including (E)-3-Undecene.[3][4][5] This reaction involves the coupling of an

aldehyde or ketone with a phosphorus ylide. For the synthesis of (E)-3-Undecene, a stabilized

ylide is typically used to favor the formation of the (E)-isomer.[6]

Synthetic Pathway
Caption: Synthesis of (E)-3-Undecene via the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of (E)-3-
Undecene (Generalized)
This protocol is a generalized procedure for the synthesis of a long-chain (E)-alkene via the

Wittig reaction and should be adapted and optimized for the specific synthesis of (E)-3-
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Undecene.

Materials:

Propyltriphenylphosphonium bromide

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Octanal

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Hexane

Silica gel for column chromatography

Procedure:

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere

(e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The

formation of the deep red or orange color indicates the formation of the ylide. Allow the

mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an

additional hour.

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal in anhydrous

THF dropwise to the ylide solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride.

Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer

sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purification: The crude product will contain the desired (E)-3-Undecene and

triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column

chromatography on silica gel using hexane as the eluent to isolate the pure (E)-3-Undecene.

Characterization: Confirm the identity and purity of the product using spectroscopic methods

(NMR, IR, and Mass Spectrometry).

Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the

synthesized (E)-3-Undecene.

Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of (E)-3-Undecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Generalized):

Sample Preparation: Dissolve approximately 10-20 mg of purified (E)-3-Undecene in about

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.[7] Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable

frequency (e.g., 400 or 500 MHz for ¹H).
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Expected ¹H NMR Data:

The vinylic protons of the (E)-double bond are expected to appear as multiplets in the

range of δ 5.3-5.5 ppm. The coupling constant (J-value) for the trans-vinylic protons is

typically in the range of 12-18 Hz.

The allylic protons (CH₂ groups adjacent to the double bond) will appear as multiplets

around δ 1.9-2.1 ppm.

The remaining aliphatic protons will appear as a series of multiplets in the upfield region of

the spectrum (δ 0.8-1.5 ppm).

The terminal methyl groups will appear as triplets around δ 0.9 ppm.

Expected ¹³C NMR Data:

The two sp² hybridized carbons of the double bond are expected to have chemical shifts in

the range of δ 125-135 ppm.

The sp³ hybridized carbons will appear in the upfield region of the spectrum (δ 10-40

ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol (Generalized):

Sample Preparation: As (E)-3-Undecene is a liquid, a spectrum can be obtained by placing a

drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr)

plates to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used by placing a drop of the sample directly on the ATR crystal.[9]

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

=C-H stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹

(typically 3010-3040 cm⁻¹).
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C=C stretch: A weak absorption band is expected around 1665-1675 cm⁻¹ for a trans-

disubstituted alkene.

=C-H bend (out-of-plane): A strong, characteristic absorption band for a trans-disubstituted

alkene is expected in the region of 960-975 cm⁻¹. This band is diagnostic for the (E)-

stereochemistry.

C-H stretch (aliphatic): Strong absorption bands will be present just below 3000 cm⁻¹

(typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the alkyl

chain.

Mass Spectrometry (MS)
Experimental Protocol (Generalized):

Sample Preparation: Prepare a dilute solution of (E)-3-Undecene in a volatile organic

solvent such as hexane or dichloromethane.

Data Acquisition: Analyze the sample using a Gas Chromatography-Mass Spectrometry

(GC-MS) system. The gas chromatograph will separate the compound from any minor

impurities, and the mass spectrometer will generate a mass spectrum.[10][11]

Expected Mass Spectrum:

Molecular Ion Peak (M⁺): A molecular ion peak should be observed at m/z = 154,

corresponding to the molecular weight of C₁₁H₂₂. The intensity of this peak is expected to

be moderate to strong.

Fragmentation Pattern: The fragmentation of long-chain alkenes is characterized by

cleavage at the allylic position and a series of losses of alkyl fragments. Common

fragments would be expected from the cleavage of the C-C bonds along the alkyl chains.

The NIST WebBook of Chemistry provides a reference mass spectrum for (E)-3-
Undecene.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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